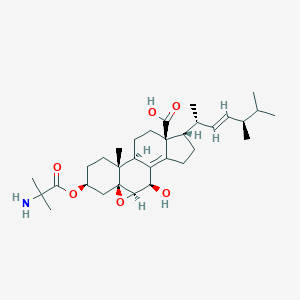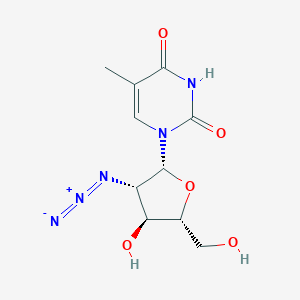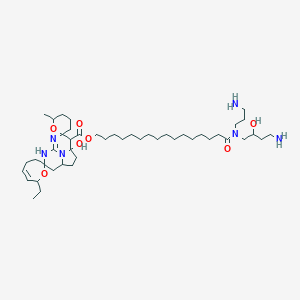![molecular formula C17H15ClN4O2S B237229 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide, also known as BTA-1, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 is a member of the benzothiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide is not fully understood, but it is believed to act through multiple pathways. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including histone deacetylases and topoisomerases. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to disrupt bacterial cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have low toxicity in vitro and in vivo, making it a safe compound to work with.
However, there are also limitations to working with N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. One area of research is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as a cancer therapy. Further studies are needed to optimize the therapeutic potential of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide and to determine its efficacy in vivo. Another area of research is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as an anti-inflammatory agent. Studies are needed to determine the optimal dosing and delivery methods for N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide in the treatment of inflammatory diseases. Additionally, further studies are needed to explore the potential of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as an antibiotic, particularly in the context of antibiotic-resistant bacteria.
Métodos De Síntesis
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-chloronicotinic acid, which is then reacted with thionyl chloride to produce 2-chloronicotinoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole to produce N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. The synthesis of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have anti-microbial effects against a range of pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide |
|---|---|
Fórmula molecular |
C17H15ClN4O2S |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-4-14(23)22-17-21-12-7-6-10(9-13(12)25-17)20-16(24)11-5-3-8-19-15(11)18/h3,5-9H,2,4H2,1H3,(H,20,24)(H,21,22,23) |
Clave InChI |
GGTDEHDKKUMRJB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canónico |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)



![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
